N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)acetamide
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)acetamide, often involves multi-component reactions or modifications of existing quinoline compounds. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized using the Passerini three-component reaction, showcasing the versatility and efficiency of synthesizing complex quinoline derivatives (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their planar conformation and the presence of intramolecular hydrogen bonds, which contribute to the molecule's stability. For instance, studies on N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate reveal a nearly planar conformation, indicating similar structural characteristics might be expected in this compound (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including interactions with acids and bases, which can alter their fluorescence properties or form salts and co-crystals. For example, certain quinoline-based amides show different reactivity towards acids, forming gels or crystalline solids under specific conditions, which might suggest similar reactivity patterns for this compound (Karmakar et al., 2007).
properties
IUPAC Name |
N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-4-6-13-9-14(16(20)17-15(11)13)10-18(12(2)19)7-8-21-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJXHDZOEMJPOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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